molecular formula C4H11NO B099380 N-tert-Butylhydroxylamine CAS No. 16649-50-6

N-tert-Butylhydroxylamine

Cat. No. B099380
CAS RN: 16649-50-6
M. Wt: 89.14 g/mol
InChI Key: XWESXZZECGOXDQ-UHFFFAOYSA-N
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Description

N-tert-Butylhydroxylamine and its derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their utility in various synthetic applications. These compounds serve as intermediates and reagents in the synthesis of amines, hydroxylamines, and other nitrogen-containing molecules. The tert-butyl group in these compounds often provides steric bulk that can influence the reactivity and selectivity of chemical reactions 910.

Synthesis Analysis

The synthesis of N-tert-butylhydroxylamine derivatives involves various strategies. For instance, N-tert-butanesulfinyl aldimines and ketimines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of enantioenriched amines . Similarly, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate, a method that also allows for the acylation of amines9. Another approach involves the use of tert-butyl nitrite as a N1 synthon in multicomponent reactions to form imidazoquinolines and isoquinolines . These methods highlight the versatility of N-tert-butylhydroxylamine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of N-tert-butylhydroxylamine derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom. This structural feature imparts steric hindrance, which can be exploited to control the reactivity and selectivity of the compounds in various chemical transformations. For example, the tert-butyl group in N-tert-butanesulfinyl imines acts as a chiral directing group, facilitating the synthesis of enantioenriched amines . The molecular structure of these compounds is crucial for their function as intermediates in organic synthesis.

Chemical Reactions Analysis

N-tert-butylhydroxylamine derivatives participate in a variety of chemical reactions. They can act as nitrogen sources in catalytic aminohydroxylation and aziridination of olefins . They also serve as precursors for the synthesis of N-(Boc)hydroxylamines through reactions with organometallics . Additionally, these derivatives are used in electrophilic amination to synthesize protected hydrazino acids and other amino acid derivatives . The tert-butyl group's ability to be cleaved under mild acidic conditions is a common feature that facilitates further functionalization of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butylhydroxylamine derivatives are influenced by the tert-butyl group. This group increases the steric bulk, which can affect the solubility and stability of the compounds. For example, the tert-butyl group in N,O-bis(tert-butoxycarbonyl)-hydroxylamine contributes to the high yields observed in the synthesis of hydroxylamine and hydroxamic acid derivatives . The stability of the tert-butyl group under various conditions is also a key factor in the design of synthetic routes, as seen in the synthesis of peptide α-carboxamides using N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid10.

Scientific Research Applications

Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives

N,O-bis(tert-butoxycarbonyl)-hydroxylamine is utilized in synthesizing hydroxylamine and hydroxamic acid derivatives, with applications in medicinal chemistry. This method demonstrates high yields in producing various derivatives, including those used in the synthesis of 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).

Asymmetric Synthesis of α-Amino Esters/Ketones

N,O-Bis(tert-butoxycarbonyl)hydroxylamines serve as imine surrogates in the catalytic asymmetric synthesis of α-amino esters and ketones. This process results in optically enriched products, highlighting its importance in asymmetric organic synthesis (Xu et al., 2020).

Modified Weinreb Amides Synthesis

N-methyl-O-tert-butylhydroxylamine hydrochloride is key in synthesizing modified Weinreb amides. These amides, through nucleophilic addition reactions, yield ketones and aldehydes efficiently, a significant contribution to organic synthesis (Labeeuw et al., 2004).

Preparative Synthesis of Symmetrical Di-tert-Butylhydroxylamine

The preparative synthesis of symmetrical di-tert-butylhydroxylamine, achieved through the reduction of di-tert-butyliminoxyl, is notable for its stability in the absence of oxygen and easy oxidation in air. This process is critical for generating specific organic compounds (Rozantsev & Burmistrova, 1968).

Preparation of tert-Butyl Aminocarbonate

The preparation of tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate represents a new class of compounds for acylating amines, expanding the toolbox for synthetic organic chemistry (Harris & Wilson, 1983).

Facile Synthesis of N,O-bis(tert-butoxycarbonyl)-hydroxylamine

The facile synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, with improved safety and high yield, is significant for its use in organic synthesis, particularly in generating hydroxylamine derivatives (Staszak & Doecke, 1993).

Intermediate for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates in the asymmetric synthesis of amines. These intermediates facilitate the synthesis of a wide range of highly enantioenriched amines, contributing significantly to chiral chemistry (Ellman et al., 2002).

Synthesis of tert-Butyl Aminocarbonate for Acylating Amines

The preparation and use of tert-butyl amino carbonate (tert-butyloxycarbonyloxyamine) for acylating different amino acids or amines demonstrates its versatility and effectiveness in organic synthesis. This compound's ability to react faster than similar reagents and retain acylating ability even in acidic solutions is notable (Harris & Wilson, 2009).

Safety And Hazards

N-tert-Butylhydroxylamine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

N-tert-Butylhydroxylamine has shown significant neuroprotective effects in preclinical models. It has been suggested that direct comparison of in vivo efficacy of NXY-059 and N-tert-Butylhydroxylamine would be worthy to be investigated in future studies with optimization of dose/durations of treatment of each drug .

properties

IUPAC Name

N-tert-butylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESXZZECGOXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57497-39-9 (hydrochloride)
Record name N-tert-Butylhydroxylamine
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DSSTOX Substance ID

DTXSID80168112
Record name N-tert-Butylhydroxylamine
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-tert-Butylhydroxylamine

CAS RN

16649-50-6
Record name N-tert-Butylhydroxylamine
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Record name N-T-Butylhydroxylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
RJ Smith, RM Pagni - The Journal of Organic Chemistry, 1981 - ACS Publications
Consequently, iodine, whether in its molecular form or present as HI, becomes simply a catalyst in these reac-tions. This is confirmed experimentally by the fact that in all of these …
Number of citations: 19 pubs.acs.org
L Eberson - Journal of the Chemical Society, Perkin Transactions 2, 1999 - pubs.rsc.org
… The reaction between an acceptor olefin (symbolized as CC and substituted by at least one conjugatively electronwithdrawing group) and N-tert-butylhydroxylamine in the presence of t-…
Number of citations: 3 pubs.rsc.org
C Lagercrantz - Free radical research communications, 1991 - Taylor & Francis
… This paper describes the results obtained with N-tert-butylhydroxylamine … of N-tert-butylhydroxylamine to a concentration between 50 and 100 mM. To 0.4 ml of N-tert-butylhydroxylamine…
Number of citations: 6 www.tandfonline.com
AG Dias, CEV Santos, FZGA Cyrino, E Bouskela… - Bioorganic & medicinal …, 2009 - Elsevier
… from aromatic aldehydes and N-tert-butylhydroxylamine or N-… N-tert-butylhydroxylamine and Nt-methylhydroxylamine, … In this case, N-tert-butylhydroxylamine was as active as 4a. The …
Number of citations: 22 www.sciencedirect.com
G Bormans, MR Kilbourn - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
… produced was continuously distilled into the N-tert-butylhydroxylamine solution. After 15 min, the … The concentration of Ntert-butylhydroxylamine in the ethanol eluate was below the …
O Exner, J Holubek - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
As regards the synthesis of the described substances only that of the N-alkylhydroxamic acids is worth mentioning. We used two known methods, a partial hydrolysis of N-alkyl-N, O-…
Number of citations: 30 cccc.uochb.cas.cz
J Ren, K Sakakibara, M Hirota - Reactive polymers, 1994 - Elsevier
A polymer-supported spin trap, poly[N-(p-vinylbenzylidene)-tert.-butylamine N-oxide] (polyPBN), was synthesized by an improved procedure. Its copolymers with styrene or methyl …
Number of citations: 5 www.sciencedirect.com
R Johansson, T Werner - Journal of Labelled Compounds and …, 2000 - Wiley Online Library
… N-tert-butylhydroxylamine In the retrosynthetic analysis of the synthesis of labeled N-tertbutylhydroxylamine… with methyllithium the desired N-tert-butylhydroxylamine could not be isolated…
M Aso, T Ikeno, K Norihisa, M Tanaka… - The Journal of …, 2001 - ACS Publications
… We are also interested in biological activities of ribonucleosides with an N-tert-butylhydroxylamino group and N-tert-butylaminoxyl radical as N-tert-butylhydroxylamine 7 and aminoxyl …
Number of citations: 21 pubs.acs.org
G Cholewinski, D Witt, R Majewski… - … Journal of Main …, 2007 - Wiley Online Library
… In the first series of experiments, O-thiopivaloyl-Ntert-butylhydroxylamine 2 was treated with … acid 1e with O-thiopivaloylN-tert-butylhydroxylamine 2 in a NMR tube. Tert-butylammonium …
Number of citations: 19 onlinelibrary.wiley.com

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